molecular formula C16H12BrNO2S B8454315 2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile CAS No. 59584-39-3

2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile

Cat. No.: B8454315
CAS No.: 59584-39-3
M. Wt: 362.2 g/mol
InChI Key: QOKMDTJVVNYYPL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12BrNO2S and its molecular weight is 362.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

59584-39-3

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C16H12BrNO2S/c17-11-14-8-6-13(7-9-14)10-16(12-18)21(19,20)15-4-2-1-3-5-15/h1-10H,11H2

InChI Key

QOKMDTJVVNYYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)CBr)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

56.8 g (0.2 mole) of 1-p-tolyl-2-cyano-2-phenylsulfonylethylene were dissolved in 1.000 ml of anhydrous carbon tetrachloride at 40° to 50° C. After addition of 35.6 g (0.2 mole) of N-bromosuccinimide and 1.2 g of dibenzoylperoxide, the whole was heated to the boil under reflux. After 5 hours, the mixture was filtered by still hot; as residue 17.2 g (about 86%) of succinimide melting at 125° C remained behind. The filtrate was evaporated on a rotary steamer and under the vacuum produced by a water jet and the residue was recrystallized from 400 ml of ethanol. 47.4 g (65 of the theory) of weakly yellow crystal melting at 120° to 122° C were isolated. Characteristical NMR-signal in CDCl3 /TMS: --CH2Br at δ = 4.6 ppm. ##STR15##
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two

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